molecular formula C30H46BF B13887075 Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane CAS No. 118513-79-4

Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane

Cat. No.: B13887075
CAS No.: 118513-79-4
M. Wt: 436.5 g/mol
InChI Key: JEIYBMXNOPIIOP-UHFFFAOYSA-N
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Description

Fluorobis(2,4,6-triisopropylphenyl)borane is an organoboron compound with the chemical formula C30H46BF. This compound is known for its unique structure, where a boron atom is bonded to a fluorine atom and two 2,4,6-triisopropylphenyl groups. It is a white to light yellow crystalline solid that is soluble in organic solvents like acetone and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorobis(2,4,6-triisopropylphenyl)borane can be synthesized through a reaction involving boron trihalides and triisopropylphenyl derivatives. One common method involves the reaction of boron trifluoride with 2,4,6-triisopropylphenyl lithium in an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of fluorobis(2,4,6-triisopropylphenyl)borane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluorobis(2,4,6-triisopropylphenyl)borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fluorobis(2,4,6-triisopropylphenyl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorobis(2,4,6-triisopropylphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions, including the Suzuki-Miyaura coupling. The boron atom in the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorobis(2,4,6-triisopropylphenyl)borane is unique due to its bulky isopropyl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful in reactions requiring high selectivity and stability .

Properties

CAS No.

118513-79-4

Molecular Formula

C30H46BF

Molecular Weight

436.5 g/mol

IUPAC Name

fluoro-bis[2,4,6-tri(propan-2-yl)phenyl]borane

InChI

InChI=1S/C30H46BF/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31(32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3

InChI Key

JEIYBMXNOPIIOP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)F

Origin of Product

United States

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